

2-(Chloromethyl)pyrimidine: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

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Compound of Interest

Compound Name: 2-(Chloromethyl)pyrimidine

Cat. No.: B1313406

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidine is a heterocyclic organic compound that has emerged as a crucial building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to a pyrimidine ring, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs. This is attributed to its ability to mimic the purine core of ATP, enabling the design of competitive inhibitors for enzymes such as kinases.^[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of **2-(chloromethyl)pyrimidine** and its more commonly used hydrochloride salt, with a focus on its utility as a synthetic intermediate in drug development.

Physicochemical Properties

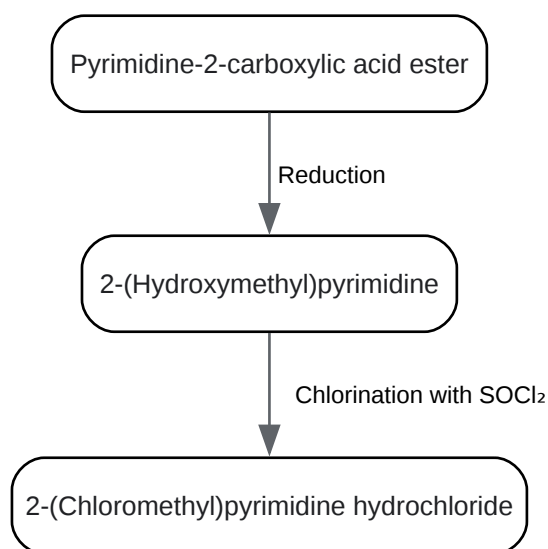
2-(Chloromethyl)pyrimidine is typically handled and stored as its hydrochloride salt to enhance stability.^[2] The key physicochemical properties of both the free base and the hydrochloride salt are summarized in the table below for easy comparison.

Property	2-(Chloromethyl)pyrimidine	2-(Chloromethyl)pyrimidine Hydrochloride
CAS Number	54198-88-8[1]	936643-80-0[1]
Molecular Formula	C ₅ H ₅ ClN ₂ [1]	C ₅ H ₅ ClN ₂ · HCl[1]
Molecular Weight	128.56 g/mol [1]	165.02 g/mol [1]
Appearance	Brown liquid[1]	Crystalline solid[1]
Melting Point	Not available[1]	138-140 °C[1]
Boiling Point	101-103 °C at 26 Torr[1]	Not available[1]
Solubility	Not available[1]	DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C[1]	-20°C[1]

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The most common and direct route for the synthesis of **2-(chloromethyl)pyrimidine hydrochloride** involves a two-step process starting from a suitable pyrimidine precursor.[3]

Synthetic Workflow:



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Figure 1: Proposed two-step synthesis of **2-(chloromethyl)pyrimidine** hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

This key intermediate is prepared via the reduction of a pyrimidine-2-carboxylic acid ester.[3]

- Materials:
 - Ethyl pyrimidine-2-carboxylate (1.0 eq)
 - Lithium chloride (2.0 eq)
 - Sodium borohydride (2.0 eq)
 - Anhydrous Tetrahydrofuran (THF)
 - Absolute ethanol
 - Saturated aqueous ammonium chloride solution
 - Diethyl ether

- Brine
- Anhydrous magnesium sulfate[3]
- Procedure:
 - In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl pyrimidine-2-carboxylate in a mixture of anhydrous THF and absolute ethanol.[3]
 - Add lithium chloride and stir until fully dissolved.[3]
 - Cool the mixture to 0 °C using an ice bath.[3]
 - Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.[3]
 - After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
 - Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[3]
 - Extract the aqueous layer with diethyl ether (3x).[3]
 - Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.[3]

Step 2: Synthesis of **2-(Chloromethyl)pyrimidine** Hydrochloride

The intermediate alcohol is then chlorinated using thionyl chloride.[3][4]

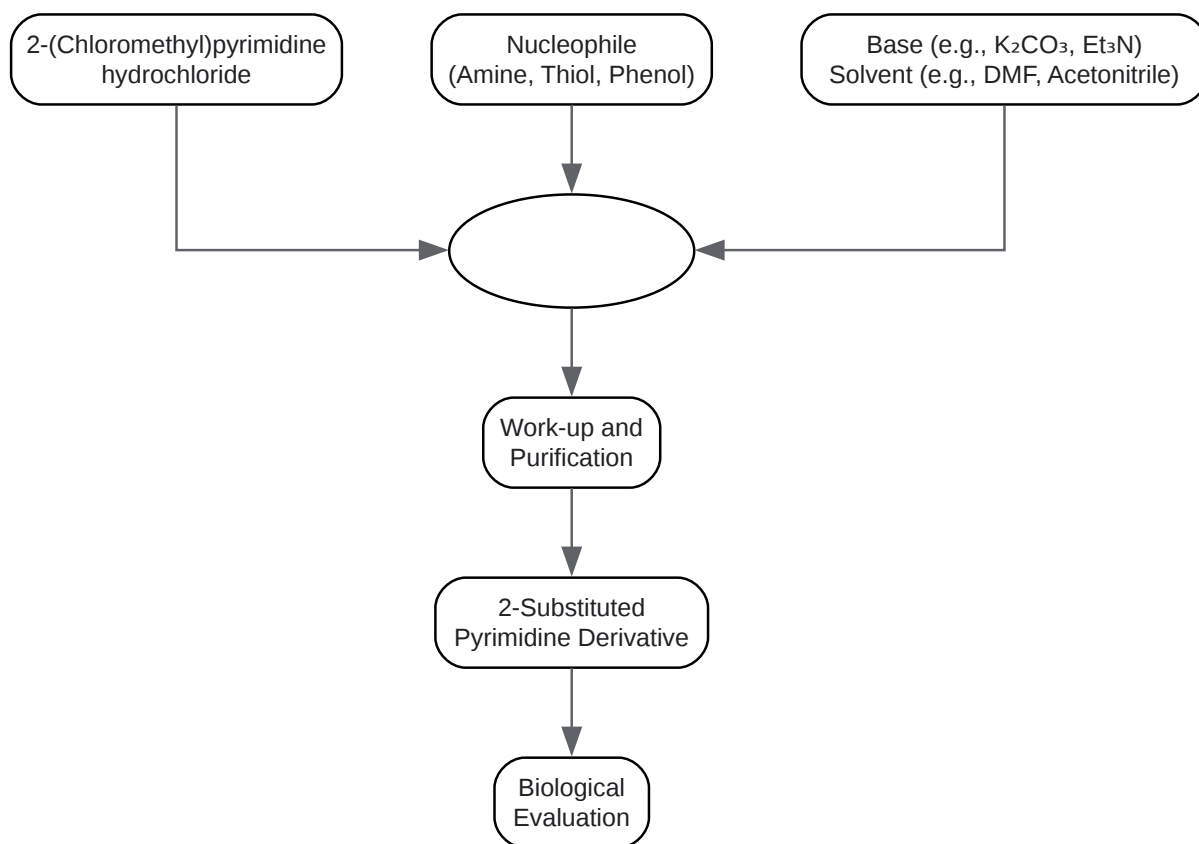
- Materials:
 - 2-(Hydroxymethyl)pyrimidine (from Step 1)
 - Thionyl chloride (SOCl₂) (3-4 equivalents)[4]
 - Dry acetone[4]

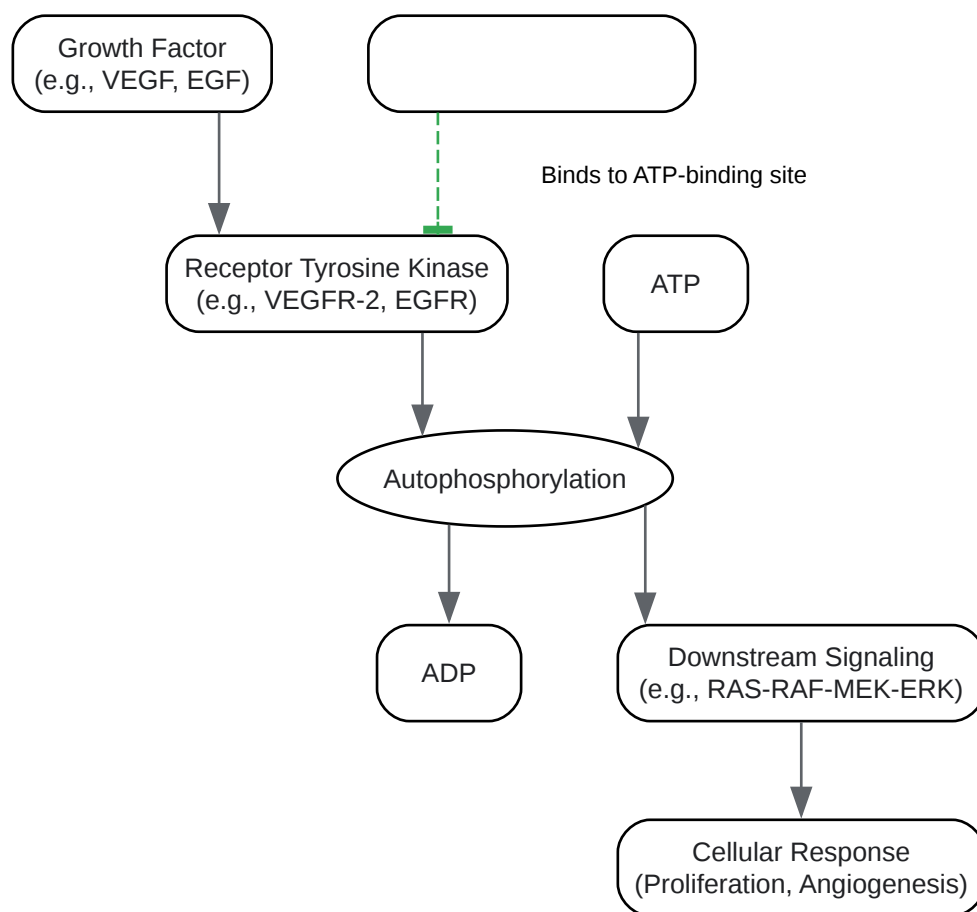
- Procedure:
 - In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet/scrubber, add an excess of thionyl chloride and cool to 0 °C.[4]
 - Slowly add the 2-(hydroxymethyl)pyrimidine to the cooled thionyl chloride.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC.[4]
 - Cool the reaction mixture to room temperature and remove the excess thionyl chloride under vacuum.[4]
 - The resulting solid residue can be triturated with a dry solvent like acetone.[4]
 - Filter the solid product, wash with a small amount of cold, dry acetone, and dry under vacuum to yield **2-(chloromethyl)pyrimidine** hydrochloride.[4]

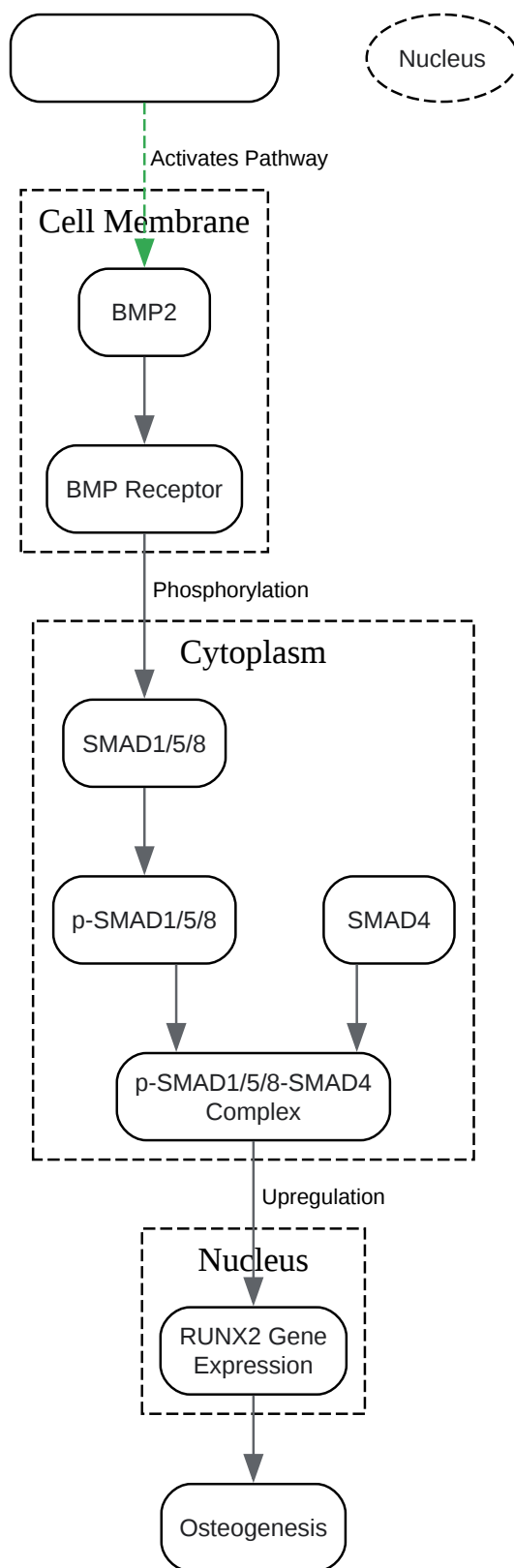
Reactivity and Applications in Synthesis

The primary reactivity of **2-(chloromethyl)pyrimidine** hydrochloride lies in the nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate.

General Nucleophilic Substitution Workflow:







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